molecular formula C40H76N2O12 B607592 Gamithromycin CAS No. 145435-72-9

Gamithromycin

Cat. No. B607592
M. Wt: 777.05
InChI Key: VWAMTBXLZPEDQO-UZSBJOJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamithromycin is a macrolide antibiotic with the formula C40H76N2O12 . It is used for the treatment of bovine respiratory disease caused by Mannheimia haemolytica, Pasteurella multocida, Histophilus somni, and Mycoplasma bovis in beef and non-lactating dairy cattle . The compound is also licensed in Europe for the treatment of footrot in sheep caused by Dichelobacter nodosus and Fusobacterium nodosus .


Synthesis Analysis

The synthesis of Gamithromycin involves adding 9-deoxy-8 a-aza-8 a-homoerythromycin A and a protic solvent into a reaction kettle, sequentially adding an organic acid and propionaldehyde glycol under stirring, stirring for 0.5-4 hours at 10-30 ℃, then adding a boron reducing agent into the mixture, and reacting for 10-24 hours at 10-35 ℃ to obtain a reaction solution .


Molecular Structure Analysis

The molecular structure of Gamithromycin is complex, with 18 chiral centers . The molecular weight is 777.0 g/mol . The IUPAC name is quite long and complex, indicating the complexity of the molecule .


Chemical Reactions Analysis

Gamithromycin has both bacteriostatic and bactericidal action, mediated through the disruption of bacterial protein synthesis . A sensitive and precise method was developed for the determination of gamithromycin in an injection using ultra-performance liquid chromatography-tandem quadrupole-time-of-flight mass spectrometry (UPLC-QTOF-MS) .


Physical And Chemical Properties Analysis

Gamithromycin is a white to beige powder and is insoluble in water . It is crystalline with one stable polymorphic form which is generally stable under elevated temperatures and not light sensitive . The molecular weight is 777.04 .

Scientific Research Applications

  • Pharmacokinetics and Efficacy in Piglets : Gamithromycin shows effective pharmacokinetics and pharmacodynamics against Haemophilus parasuis in piglets. It is well absorbed and demonstrates a potent effect, with a high bioavailability and strong post-antibiotic effects, making it suitable for treating swine respiratory diseases (Zhou et al., 2020).

  • Use in Broiler Chickens : Studies on broiler chickens revealed that gamithromycin is well absorbed after intravenous and subcutaneous administration, showcasing its potential for treating respiratory disorders in poultry (Watteyn et al., 2013).

  • Treatment of Bovine Respiratory Disease (BRD) : Gamithromycin is noted for its higher antimicrobial activity against common pathogens associated with BRD. Its pharmacokinetic properties, including rapid absorption and high concentration in lung tissues, make it an effective treatment for cattle respiratory infections (Xiang Ron, 2015).

  • Applications in Treating Swine Respiratory Diseases : Research indicates that gamithromycin is a long-acting antibiotic suitable for treating swine respiratory diseases, particularly against Streptococcus suis in piglets. Its serum matrix enhances its efficacy, and it demonstrates a strong dose-response relationship (Wang et al., 2022).

  • Efficacy in Treating Bronchopneumonia in Foals : Clinical trials have shown that gamithromycin is effective in treating bronchopneumonia in foals, with a higher recovery rate compared to control groups. However, it's noted for a higher frequency of adverse reactions (Hildebrand et al., 2015).

  • Pharmacokinetics in Poultry : Gamithromycin's pharmacokinetics were also studied in turkey poults, especially in relation to Ornithobacterium rhinotracheale. The study suggests potential use for treating bacterial respiratory infections in poultry (Watteyn et al., 2015).

Safety And Hazards

Users should avoid breathing mist, gas, or vapors of Gamithromycin . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Gamithromycin has been demonstrated to be a safe and efficacious treatment for naturally occurring ovine footrot in a multicenter clinical field study . This suggests potential for expanded use in treating other conditions in various animal species.

properties

IUPAC Name

(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-7-propyl-1-oxa-7-azacyclopentadecan-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H76N2O12/c1-15-17-42-21-22(3)33(44)40(11,48)29(16-2)52-36(46)26(7)32(53-30-20-39(10,49-14)34(45)27(8)51-30)25(6)35(38(9,47)19-23(42)4)54-37-31(43)28(41(12)13)18-24(5)50-37/h22-35,37,43-45,47-48H,15-21H2,1-14H3/t22-,23+,24+,25-,26+,27-,28-,29+,30-,31+,32-,33+,34-,35+,37-,38+,39+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAMTBXLZPEDQO-UZSBJOJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(C(C(C(OC(=O)C(C(C(C(C(CC1C)(C)O)OC2C(C(CC(O2)C)N(C)C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)CC)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@@H]([C@H]([C@]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]([C@](C[C@H]1C)(C)O)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)CC)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H76N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904260
Record name Gamithromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90904260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gamithromycin

CAS RN

145435-72-9
Record name Gamithromycin
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gamithromycin [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gamithromycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11416
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Record name Gamithromycin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Oxa-7-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,8,10,12,14-hexamethyl-7-propyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-, (2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)
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Record name GAMITHROMYCIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Citations

For This Compound
1,160
Citations
RA Huang, LT Letendre, N Banav… - Journal of Veterinary …, 2010 - Wiley Online Library
… gamithromycin … for gamithromycin in lung was 90.4 h (∼4 days). Antibacterial activity was observed with plasma collected at 6 h postdose with a corresponding average gamithromycin …
Number of citations: 82 onlinelibrary.wiley.com
LJ Berghaus, S Giguère, TL Sturgill… - Journal of veterinary …, 2012 - Wiley Online Library
… the plasma and pulmonary disposition of gamithromycin in foals and to … of gamithromycin (6 mg/kg of body weight) was administered intramuscularly. Concentrations of gamithromycin in …
Number of citations: 59 onlinelibrary.wiley.com
F Hildebrand, M Venner… - Journal of veterinary …, 2015 - Wiley Online Library
Background Gamithromycin is active in vitro against the bacterial agents most commonly associated with bronchopneumonia in older foals. However, the clinical efficacy and safety of …
Number of citations: 47 onlinelibrary.wiley.com
D Baggott, A Casartelli, F Fraisse… - Veterinary …, 2011 - Wiley Online Library
… Coupled with its potent bactericidal activity, these properties make gamithromycin a strong … of gamithromycin for the preventive treatment of BRD in Europe by comparing gamithromycin-…
S Giguère, R Huang, TJ Malinski… - American journal of …, 2011 - Am Vet Med Assoc
… such as gamithromycin, tilmicosin, … of gamithromycin in plasma, PELF, BAL cells, and lung tissue of cattle following administration of 1 SC dose. It was hypothesized that gamithromycin …
Number of citations: 57 avmajournals.avma.org
M Kellermann, RA Huang, AB Forbes… - Research in Veterinary …, 2014 - Elsevier
… gamithromycin (ZACTRAN ® , Merial) in sheep after a single subcutaneous administration at 6 mg/kg bodyweight. Gamithromycin … After administration, gamithromycin was rapidly …
Number of citations: 24 www.sciencedirect.com
H Wyns, E Meyer, E Plessers, A Watteyn… - Research in veterinary …, 2014 - Elsevier
The aim of this study was to investigate the pharmacokinetic properties of gamithromycin in pigs after an intravenous (iv) or subcutaneous (sc) bolus injection of 6 mg/kg body weight. …
Number of citations: 29 www.sciencedirect.com
S Ren, Q Zhang, S Xue, S Liu, M Rui - Journal of Chromatography A, 2020 - Elsevier
In this short communication, we report the use of a second-generation macrolide antibiotic, gamithromycin (Gam), as a novel chiral selector for enantioseparation in capillary …
Number of citations: 17 www.sciencedirect.com
Q Yang, X Liu, C Zhang, K Yong, AC Clifton… - Frontiers in …, 2019 - frontiersin.org
Gamithromycin is approved for the treatment … of gamithromycin treatment of P. multocida and to further define the PK/PD parameter that best correlates with the efficacy of gamithromycin …
Number of citations: 10 www.frontiersin.org
AB Forbes, C Ramage, J Sales, D Baggott… - Antimicrobial Agents …, 2011 - Am Soc Microbiol
… one of three treatment groups given gamithromycin at 6 mg/kg of … The three groups of animals treated with gamithromycin … 1993, and its MIC of gamithromycin was confirmed to be 1 μg/…
Number of citations: 40 journals.asm.org

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